3',4'-Hexestrol quinone
Overview
Description
3’,4’-Hexestrol quinone is a synthetic compound derived from hexestrol, a nonsteroidal estrogen. It is characterized by its quinone structure, which is a type of aromatic compound with two ketone substitutions. This compound is of interest due to its potential biological activities and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-hexestrol quinone typically involves the oxidation of hexestrol. One common method is the use of oxidative agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction is carried out in a solvent like acetone or dichloromethane, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of 3’,4’-hexestrol quinone may involve continuous flow processes to ensure consistent quality and yield. The use of catalytic oxidation methods can also be employed to enhance efficiency and reduce costs. The choice of catalyst and reaction conditions is optimized to maximize the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
3’,4’-Hexestrol quinone undergoes various types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex quinone derivatives.
Reduction: Reduction reactions can convert the quinone back to its hydroquinone form.
Substitution: Nucleophilic substitution reactions can occur at the quinone ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various substituted quinones, hydroquinones, and complex aromatic compounds. These products are often characterized by their unique spectral properties and biological activities .
Scientific Research Applications
3’,4’-Hexestrol quinone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying quinone chemistry.
Biology: Investigated for its potential role in oxidative stress and its interactions with biological macromolecules.
Medicine: Studied for its potential anticancer properties and its ability to form DNA adducts, which can lead to mutagenesis.
Industry: Utilized in the development of dyes and pigments due to its stable quinone structure.
Mechanism of Action
The mechanism of action of 3’,4’-hexestrol quinone involves its ability to undergo redox cycling, generating reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular components, including DNA, proteins, and lipids. The compound can also form adducts with DNA, leading to mutations and potentially contributing to carcinogenesis .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxyestradiol quinone
- 4-Hydroxyestrone quinone
- Diethylstilbestrol quinone
Uniqueness
3’,4’-Hexestrol quinone is unique due to its specific structure and the types of reactions it undergoes. Unlike other quinones, it has a distinct pattern of substitution on the aromatic ring, which influences its reactivity and biological activity. Its ability to form specific DNA adducts and generate ROS makes it particularly interesting for studies related to cancer and oxidative stress .
Properties
IUPAC Name |
4-[(3R,4S)-4-(4-hydroxyphenyl)hexan-3-yl]cyclohexa-3,5-diene-1,2-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3/c1-3-15(12-5-8-14(19)9-6-12)16(4-2)13-7-10-17(20)18(21)11-13/h5-11,15-16,19H,3-4H2,1-2H3/t15-,16+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMZTZNMIAVTOD-CVEARBPZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)O)C(CC)C2=CC(=O)C(=O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC=C(C=C1)O)[C@@H](CC)C2=CC(=O)C(=O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20143382 | |
Record name | 3',4'-Hexestrol quinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20143382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100551-58-4 | |
Record name | 3',4'-Hexestrol quinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100551584 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3',4'-Hexestrol quinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20143382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.